4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Description
The compound 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one is a structurally complex molecule featuring a pyrrolidin-2-one core substituted at position 1 with a 4-methoxyphenyl group and at position 4 with a carbonyl-linked 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. This structure combines aromatic, heterocyclic, and polar functional groups, contributing to its unique physicochemical and pharmacological properties.
Synthetic routes for analogs of this compound often involve coupling reactions between acyl chlorides and amine-containing intermediates. For example, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone derivatives have been synthesized via benzoyl chloride and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, yielding high purity (89%) after column chromatography . Similarly, quinazoline-based analogs (e.g., compound 7a) were synthesized by reacting 4-chloroquinazoline with 4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline in ethanol, achieving moderate yields (29.3%) .
Properties
Molecular Formula |
C23H26N2O5 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C23H26N2O5/c1-28-19-6-4-18(5-7-19)25-14-17(12-22(25)26)23(27)24-9-8-15-10-20(29-2)21(30-3)11-16(15)13-24/h4-7,10-11,17H,8-9,12-14H2,1-3H3 |
InChI Key |
VNDZZSFNGDGJPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Key Structural Features
- Isoquinoline Core : Provides a scaffold for biological activity.
- Methoxy Substituents : Enhance solubility and bioavailability.
- Carbonyl Group : May facilitate interactions with enzymes and receptors.
Biological Activities
Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including:
- Anticancer Properties : Isoquinoline derivatives have been studied for their ability to inhibit tumor growth and metastasis. Preliminary studies suggest that this compound may modulate pathways involved in cancer progression.
- Antimicrobial Effects : Some isoquinoline derivatives demonstrate activity against various bacterial strains, making this compound a candidate for further exploration in antimicrobial research.
- Neuroprotective Effects : Compounds with isoquinoline structures have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:
- Condensation Reactions : Combining starting materials such as 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate carbonyl sources under acidic conditions.
- Purification Methods : Techniques such as recrystallization or chromatography are employed to isolate the final product.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds, providing insights into potential applications:
- Anticancer Activity : A study on N4-phenylsubstituted pyrrolo[2,3-d]pyrimidines demonstrated significant inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a target in cancer therapy . Similar mechanisms may be applicable to the compound .
- Neuroprotective Studies : Research has shown that isoquinoline derivatives can protect neuronal cells from oxidative stress-induced apoptosis . This suggests that the compound could be explored for neuroprotective applications.
- Antimicrobial Research : Compounds exhibiting isoquinoline structures have been tested against various pathogens, showing promising results that warrant further investigation into their antimicrobial potential .
Comparative Analysis with Related Compounds
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Key Observations :
- The 6,7-dimethoxy-3,4-dihydroisoquinoline group enhances interactions with P-glycoprotein (P-gp), a key efflux pump in MDR .
- Quinazoline derivatives (e.g., 7a) exhibit higher logP values (~4.8) compared to methanone analogs (~3.2), suggesting increased lipophilicity improves membrane permeability .
- Replacement of the pyrrolidin-2-one core with quinazoline or acridine scaffolds (e.g., GF120918) significantly boosts P-gp inhibitory activity, likely due to enhanced π-π stacking and hydrophobic interactions .
Pharmacological and Physicochemical Properties
P-gp Inhibition :
The target compound shares structural homology with 7a and GF120918, both of which demonstrate nanomolar-range efficacy against P-gp. The 6,7-dimethoxy-3,4-dihydroisoquinoline fragment is critical for binding to P-gp’s transmembrane domains, as evidenced by reduced activity in analogs lacking this group (e.g., morpholine or piperazine derivatives) .
Sigma Receptor Targeting :
Analog S6 and radiopharmaceutical precursors (e.g., SIG343) highlight the role of the 6,7-dimethoxy-3,4-dihydroisoquinoline group in sigma-2 receptor binding, which is overexpressed in proliferating cancer cells . The target compound’s pyrrolidinone core may modulate selectivity between sigma subtypes.
Biological Activity
The compound 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one is a synthetic derivative of isoquinoline and pyrrolidine that has garnered attention for its potential biological activities. This document reviews the current understanding of its biological effects, synthesis, and mechanisms of action based on diverse research studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves a multi-step reaction process starting from readily available isoquinoline derivatives. The key steps include carbonylation and cyclization reactions that yield the final product with high purity and yield. The methods employed often utilize various catalysts and solvents to optimize the reaction conditions .
Anticancer Properties
Several studies have investigated the anticancer properties of this compound. One notable study demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound exhibited a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest in G2/M phase |
| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of this compound. In models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal cells. The mechanism involves the modulation of signaling pathways associated with neuroinflammation, such as NF-kB and MAPK pathways .
Case Study: Neuroprotection in Alzheimer's Disease Models
In a recent in vitro study using SH-SY5Y neuroblastoma cells exposed to amyloid-beta, treatment with the compound resulted in significant reductions in cell death and inflammatory cytokine production. This suggests a protective role against amyloid-induced toxicity .
Pharmacological Mechanisms
The pharmacological mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways in cancer cells, leading to increased caspase activity and subsequent cell death.
- Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress markers in neuronal cells.
- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines, it modulates immune responses effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
